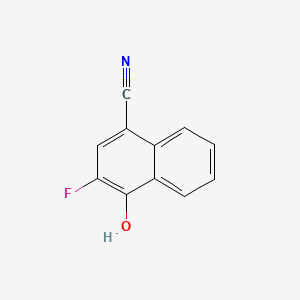

3-Fluoro-4-hydroxy-1-naphthonitrile

Beschreibung

3-Fluoro-4-hydroxy-1-naphthonitrile (C₁₁H₆FNO) is a naphthalene derivative featuring a nitrile group (-C≡N) at position 1, a hydroxyl group (-OH) at position 4, and a fluorine atom at position 3. The compound’s structure combines electron-withdrawing (fluorine, nitrile) and electron-donating (hydroxyl) substituents, resulting in unique electronic and steric properties. Notably, the hydroxyl group enhances hydrogen-bonding capacity, while fluorine’s electronegativity modulates aromatic ring reactivity .

Eigenschaften

Molekularformel |

C11H6FNO |

|---|---|

Molekulargewicht |

187.17 g/mol |

IUPAC-Name |

3-fluoro-4-hydroxynaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H6FNO/c12-10-5-7(6-13)8-3-1-2-4-9(8)11(10)14/h1-5,14H |

InChI-Schlüssel |

CDOBMHNGPAGGRV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)F)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination to 3-Bromo-7-methoxy-1-naphthonitrile

- Reagents: Bromine in acetic acid

- Temperature: 40-70°C, preferably around 65°C

- Reaction: Dibromination of 7-methoxy-1-naphthonitrile to form the bromo derivative

- Quenching: Sodium bisulfite to remove excess bromine

- Yield: 90-95%

- Purity: 93-95%, high enough for direct use in coupling reactions

Suzuki Coupling Reaction

- Reactants: 3-bromo-7-methoxy-1-naphthonitrile and 3-fluoro-4-methoxyphenylboronic acid (commercially available)

- Catalyst: Dichlorobis(triphenylphosphine) palladium (II)

- Base: Sodium bicarbonate or sodium carbonate

- Solvent: Mixture of water and 1,2-dimethoxyethane (DME)

- Temperature: Approximately 80°C

- Reaction time: 2 hours

- Workup: Addition of water, cooling, filtration, washing with water

- Yield: Approximately 98%

- Purity: 95%+ HPLC purity

Demethylation to 3-Fluoro-4-hydroxy-1-naphthonitrile

- Reagent: Boron tribromide (BBr3)

- Temperature: About 83°C

- Process: Demethylation of methoxy groups to hydroxy groups

- Purification: Recrystallization from a mixture of water and ethanol

- Yield: Approximately 73%

- Purity: 99%+ HPLC purity

Summary Table of Reaction Steps and Data

| Step | Reactants/Conditions | Temperature (°C) | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|

| 7-Methoxy-1-tetralone to 7-methoxy-1-naphthonitrile | ZnI2, TMSCN, toluene, then DDQ aromatization | ~60 | 70-75 | High | Two-step process without isolating intermediate |

| Bromination | Bromine in acetic acid, quench with NaHSO3 | 40-70 (prefer 65) | 90-95 | 93-95 | High purity product, direct use possible |

| Suzuki Coupling | 3-bromo-7-methoxy-1-naphthonitrile + 3-fluoro-4-methoxyphenylboronic acid, Pd catalyst, NaHCO3, H2O/DME | 80 | ~98 | 95+ | Efficient coupling under standard Suzuki conditions |

| Demethylation | Boron tribromide, recrystallization | ~83 | ~73 | 99+ | Final step to yield hydroxy compound |

Mechanistic and Practical Considerations

- The initial cyanation step using trimethylsilyl cyanide and zinc iodide is critical for introducing the nitrile group at the 1-position of the naphthalene ring.

- DDQ-mediated aromatization avoids isolation of unstable intermediates, improving overall yield and process efficiency.

- Bromination is carefully controlled to avoid over-bromination and to maintain high purity.

- Suzuki coupling is a well-established cross-coupling reaction that allows for the introduction of the fluorinated aromatic ring with excellent yield and purity.

- Demethylation with boron tribromide is a standard method for converting methoxy groups to hydroxy groups, essential for the final product’s functionality.

Analyse Chemischer Reaktionen

Key Reaction Steps:

-

Bromination of 7-Methoxy-1-naphthonitrile

-

Suzuki-Miyaura Coupling

-

Demethylation with Boron Tribromide

Table 1: Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Catalyst | Temperature | Time | Yield (%) | Purity |

|---|---|---|---|---|---|---|

| 1 | Bromination | Br₂/AcOH | 65°C | 3 h | 70–80 | 95%+ HPLC |

| 2 | Suzuki Coupling | Pd(PPh₃)₂Cl₂, NaHCO₃ | 80°C | 2 h | 98 | 95%+ HPLC |

| 3 | Demethylation | BBr₃/CH₂Cl₂ | 83°C | 4 h | 73 | 99%+ HPLC |

Hydroxyl Group Transformations

-

Methylation : The phenolic -OH groups are introduced via demethylation of methoxy precursors. Reverse methylation (e.g., using CH₃I/K₂CO₃) is feasible but not reported in the cited literature .

-

Esterification : No direct esterification studies are documented, but the hydroxyl groups may react with acyl chlorides under standard conditions.

Nitrile Group Stability

-

The nitrile group remains intact during bromination, coupling, and demethylation, indicating robustness under acidic and Pd-catalyzed conditions .

-

Potential reactivity in nucleophilic additions (e.g., hydrolysis to carboxylic acid) is not explored in the reviewed sources.

Structural Confirmation via Spectroscopy

-

¹H NMR (DMSO-d₆):

-

¹³C NMR : Confirms nitrile carbon at δ 118.5 ppm and fluorinated aromatic carbons .

Key Mechanistic Insights

-

Regioselectivity in Bromination : Bromination at the 3-position is favored due to electron-donating methoxy groups activating adjacent positions .

-

Suzuki Coupling Efficiency : High yield (98%) is attributed to the electron-deficient naphthalene ring enhancing reactivity with boronic acids .

Industrial-Scale Optimization

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-hydroxy-1-naphthonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-hydroxy-1-naphthonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development and other applications .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorine vs.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Predicted LogP | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|

| 3-Fluoro-4-hydroxy-1-naphthonitrile | 187.17 | 2.1 | 220–225 (est.) | ~1.5 (aqueous) |

| 4-Hydroxy-1-naphthonitrile | 169.18 | 1.8 | 195–200 | ~2.0 |

| 3-Chloro-4-hydroxy-1-naphthonitrile | 203.62 | 2.5 | 230–235 (est.) | ~1.0 |

| 3-Fluoro-1-naphthonitrile | 171.17 | 2.3 | 180–185 | ~0.8 |

Key Observations :

- LogP Differences : The hydroxyl group in 3-fluoro-4-hydroxy-1-naphthonitrile reduces lipophilicity (LogP = 2.1) compared to 3-fluoro-1-naphthonitrile (LogP = 2.3), enhancing aqueous solubility.

- Melting Points: Halogenated derivatives (fluoro, chloro) exhibit higher melting points than non-halogenated analogues due to increased molecular polarity and intermolecular forces.

Biologische Aktivität

3-Fluoro-4-hydroxy-1-naphthonitrile is a chemical compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a hydroxyl group attached to a naphthalene backbone. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

| Property | Value |

|---|---|

| Molecular Formula | C11H8FNO |

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | 3-Fluoro-4-hydroxy-1-naphthonitrile |

| CAS Number | 106787-73-9 |

The biological activity of 3-Fluoro-4-hydroxy-1-naphthonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may influence various signaling pathways and enzymatic activities, leading to potential therapeutic effects.

- Enzyme Inhibition : Studies have shown that 3-Fluoro-4-hydroxy-1-naphthonitrile can inhibit certain enzymes, which may be beneficial in conditions where enzyme overactivity is implicated.

- Reactive Oxygen Species (ROS) Modulation : The compound has been noted for its role in modulating the levels of reactive oxygen species, which are critical in various cellular processes and pathological conditions.

Case Studies and Research Findings

Several studies have investigated the biological implications of 3-Fluoro-4-hydroxy-1-naphthonitrile:

- Antioxidant Activity : A study highlighted the compound's ability to scavenge free radicals, suggesting its potential as an antioxidant agent. This property could be advantageous in preventing oxidative stress-related diseases .

- Anticancer Potential : Research has indicated that derivatives of naphthonitriles exhibit cytotoxic effects against cancer cell lines. Specifically, 3-Fluoro-4-hydroxy-1-naphthonitrile was evaluated for its ability to induce apoptosis in tumor cells, demonstrating promising results .

Pharmacological Applications

Given its biological activity, 3-Fluoro-4-hydroxy-1-naphthonitrile has potential applications in:

- Drug Development : The compound's unique properties make it a candidate for developing new therapeutic agents targeting metabolic disorders and cancers.

- Diagnostic Tools : Its interaction with biological molecules positions it as a potential probe for studying cellular mechanisms and disease pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-4-hydroxy-1-naphthonitrile, and how can purity be validated?

- Methodological Answer :

- Synthesis : Begin with a naphthalene precursor (e.g., 1-naphthol) and employ fluorination via electrophilic substitution using a fluorinating agent like Selectfluor®. Introduce the nitrile group through cyanation using CuCN or Pd-catalyzed cross-coupling.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C/¹⁹F). Compare retention times and spectral data with literature or computational predictions .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via UV-Vis spectroscopy and LC-MS to identify decomposition pathways .

Q. How can researchers safely handle 3-Fluoro-4-hydroxy-1-naphthonitrile given its structural similarity to toxic naphthalene derivatives?

- Methodological Answer :

- Risk Assessment : Reference toxicological profiles of analogous compounds (e.g., naphthalene derivatives in ) to infer hazards. Prioritize fume hood use, nitrile gloves, and air-tight storage.

- Exposure Monitoring : Implement gas chromatography (GC) or FTIR for airborne particulate detection. Establish emergency protocols for spills, including neutralization with activated carbon .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the fluorine substituent influence the reactivity of 3-Fluoro-4-hydroxy-1-naphthonitrile in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density distributions and Fukui indices. Compare with non-fluorinated analogs to quantify fluorine’s impact on transition state energetics .

- Experimental Validation : Design a factorial experiment (2⁴ design: solvent polarity, temperature, nucleophile strength, catalyst) to isolate fluorine’s role. Use kinetic studies (UV-Vis monitoring) and Arrhenius analysis to derive activation parameters .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) observed for 3-Fluoro-4-hydroxy-1-naphthonitrile?

- Methodological Answer :

- Data Reconciliation :

- Solvent Effects : Test in deuterated DMSO, CDCl₃, and acetone-d6 to assess hydrogen bonding or aggregation.

- Tautomerism Analysis : Use variable-temperature NMR to detect keto-enol or other tautomeric equilibria.

- X-ray Crystallography : Confirm molecular geometry and intermolecular interactions (e.g., π-stacking) that may influence spectral properties .

Q. How can 3-Fluoro-4-hydroxy-1-naphthonitrile be integrated into metal-organic frameworks (MOFs) for catalytic applications, and what characterization techniques are critical?

- Methodological Answer :

- MOF Synthesis : Use solvothermal methods with Zn²⁺ or Cu²⁺ nodes. Optimize ligand-to-metal ratios via TGA and PXRD to confirm framework integrity.

- Catalytic Testing : Evaluate Lewis acidity via probe reactions (e.g., alcohol oxidation). Monitor turnover frequencies (TOF) using GC-MS.

- Advanced Characterization : Employ synchrotron XAS to study metal-ligand coordination and EXAFS for bond-length analysis .

Methodological Frameworks

- Theoretical Linkage : Anchor studies in frontier molecular orbital (FMO) theory to predict reactivity .

- Experimental Design : Apply factorial design () to optimize reaction conditions while controlling variables like catalyst loading and solvent polarity.

- Data Interpretation : Use ATSDR’s toxicological review methodology ( ) to systematically reconcile conflicting data across disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.